molecular formula C6H11NO B15072851 2-Oxaspiro[3.3]heptan-5-amine

2-Oxaspiro[3.3]heptan-5-amine

Cat. No.: B15072851
M. Wt: 113.16 g/mol
InChI Key: XRGAQQLNEBFEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxaspiro[3.3]heptan-5-amine is a valuable spirocyclic amine building block designed for research and development in drug discovery. Spirocyclic scaffolds like the 2-oxa-6-azaspiro[3.3]heptane system are increasingly recognized in medicinal chemistry as privileged structures and effective bioisosteres. They are often employed as saturated, three-dimensional alternatives to common flat aromatic rings or as polar replacements for the gem-dimethyl group, which can favorably influence the physicochemical properties of a candidate drug . These modifications can lead to improved metabolic stability, solubility, and target binding affinity . Research indicates that incorporating spirocyclic motifs such as this can help in designing compounds with higher binding affinities to enzyme active sites, as demonstrated in studies targeting NAD(P)H:quinone oxidoreductase 1 (NQO1) . The structure features an amine group on a spiro-fused oxetane ring system, providing a vector-rich, Fsp3-rich core that is ideal for exploring novel chemical space and generating structurally diverse compound libraries for high-throughput screening . This compound is intended for use as a key synthetic intermediate in the construction of more complex molecules, including spirocyclic-fused heterocycles like benzimidazoles . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxaspiro[3.3]heptan-7-amine

InChI

InChI=1S/C6H11NO/c7-5-1-2-6(5)3-8-4-6/h5H,1-4,7H2

InChI Key

XRGAQQLNEBFEIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N)COC2

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Oxaspiro 3.3 Heptan 5 Amine Derivatives

Functional Group Interconversions Involving the Amine Moiety

The primary amine of 2-oxaspiro[3.3]heptan-5-amine serves as a versatile handle for a variety of functional group interconversions. Standard synthetic protocols can be employed to transform the amine into other important functional groups, thereby expanding the chemical space accessible from this scaffold.

Common transformations include the conversion of the amine to azides, which can then undergo further reactions such as reductions or cycloadditions. vanderbilt.edu Additionally, the amine can be transformed into amides, sulfonamides, and other nitrogen-containing functional groups through reactions with corresponding acylating or sulfonylating agents. These transformations are crucial for building molecular complexity and modulating the physicochemical properties of the parent molecule.

Table 1: Examples of Functional Group Interconversions of Amines

Starting MaterialReagent(s)ProductReaction Type
Primary AmineNaN3, Ph3P, DEADAzideAzide Formation
Primary AmineAcyl ChlorideAmideAcylation
Primary AmineSulfonyl ChlorideSulfonamideSulfonylation
AzideH2, Pd/CPrimary AmineReduction
NitrileLiAlH4Primary AmineReduction

Ring-Opening Reactions of the Oxetane (B1205548) Heterocycle

The strained four-membered oxetane ring in this compound derivatives is susceptible to ring-opening reactions under various conditions. nih.govacs.org This reactivity provides a pathway to linear structures with diverse functionalities.

Acid-catalyzed ring-opening is a common transformation, where protonation of the oxetane oxygen is followed by nucleophilic attack. researchgate.netresearchgate.net The regioselectivity of the ring-opening can be influenced by the substitution pattern on the oxetane ring and the nature of the nucleophile. researchgate.net For instance, treatment with hydrohalic acids like HCl or HBr can lead to the formation of halo-alcohols. researchgate.net Lewis acids are also effective in promoting the ring-opening of oxetanes with a variety of nucleophiles. researchgate.net

Substituent-Dependent Rearrangement Pathways

The presence of specific substituents on the 2-oxaspiro[3.3]heptane core can trigger unique rearrangement pathways. These rearrangements often proceed through cationic intermediates, and the stability of these intermediates dictates the final product distribution. For example, acid-mediated treatment of spirocyclopropyl oxetanes can lead to the formation of spirocyclopropyl fused butenolides. researchgate.net This transformation likely involves the initial protonation of the oxetane, followed by a rearrangement of the resulting carbocation.

Stability and Tolerance to Various Reaction Conditions

Despite the inherent strain in the oxetane ring, the 2-oxaspiro[3.3]heptane scaffold demonstrates considerable stability under a range of reaction conditions. This stability is crucial for its application as a building block in multi-step syntheses.

The oxetane ring is generally stable to basic conditions and a variety of organometallic reagents. acs.orgchemrxiv.org This tolerance allows for a wide array of synthetic transformations to be performed on other parts of the molecule without affecting the spirocyclic core. For instance, reactions such as Suzuki couplings and oxidations have been successfully carried out on derivatives without disrupting the oxetane moiety. nih.gov However, strong acidic conditions can lead to ring-opening, as discussed previously. chemrxiv.org

N-Functionalization Protocols and Derivatization Strategies

The amine group in this compound is a prime site for N-functionalization, enabling the synthesis of a diverse library of derivatives. acs.orgchemrxiv.org Standard N-alkylation and N-acylation reactions are readily applicable.

Furthermore, more advanced N-functionalization strategies, such as reductive amination and transition metal-catalyzed cross-coupling reactions, can be employed to introduce a wide range of substituents. researchgate.net For example, the synthesis of a ciprofloxacin (B1669076) analogue containing a spirocyclic oxetane motif was achieved through the reaction of the corresponding spirocyclic amine with a suitable fluoroquinolone core. acs.org These derivatization strategies are instrumental in exploring the structure-activity relationships of molecules containing the 2-oxaspiro[3.3]heptane scaffold.

Conformational Analysis and Stereochemical Considerations of 2 Oxaspiro 3.3 Heptane Systems

Conformational Rigidity Imparted by the Spirocyclic Architecture

The defining characteristic of the spiro[3.3]heptane scaffold is its inherent rigidity. This structural feature arises from the fusion of two cyclobutane (B1203170) rings at a single, shared carbon atom. Unlike more flexible six-membered rings such as cyclohexane (B81311), which can readily interconvert between various chair and boat conformations, the spiro[3.3]heptane system is conformationally constrained. researchgate.netresearchgate.net This rigidity is a direct consequence of the strained four-membered rings, which significantly limits bond rotation and puckering.

Stereoselective Access to Diastereomers via Kinetic or Thermodynamic Control

The synthesis of substituted 2-oxaspiro[3.3]heptane derivatives, including 2-Oxaspiro[3.3]heptan-5-amine, often leads to the formation of diastereomers. The selective synthesis of a particular diastereomer can be achieved by carefully controlling the reaction conditions to favor either kinetic or thermodynamic pathways.

Kinetic control is typically achieved under irreversible reaction conditions, such as low temperatures. Under these conditions, the product that is formed the fastest will be the major product, regardless of its relative stability. The transition state leading to the kinetic product has a lower activation energy.

Thermodynamic control , on the other hand, is favored under reversible conditions, often at higher temperatures. These conditions allow for an equilibrium to be established between the products. The major product will be the most thermodynamically stable diastereomer, which may not be the one that forms the fastest. rsc.org

The choice of reagents and reaction conditions can be strategically employed to direct the stereochemical outcome of the synthesis. For instance, in the synthesis of related 1,3-oxazolidines, prolonged microwave irradiation has been shown to increase the diastereoselectivity of the reaction, favoring the thermodynamically more stable diastereomer. rsc.org While specific studies detailing the kinetic versus thermodynamic synthesis of this compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis are broadly applicable. The table below illustrates hypothetical conditions for achieving kinetic or thermodynamic control in the synthesis of a disubstituted spiro[3.3]heptane system.

Table 1: Hypothetical Conditions for Stereoselective Synthesis

Control TypeReaction ConditionsExpected Outcome
Kinetic Low temperature, strong non-nucleophilic base, short reaction time.Formation of the less stable diastereomer that is formed more rapidly.
Thermodynamic Higher temperature, weaker base, longer reaction time to allow for equilibration.Formation of the more stable diastereomer.

Structural Elucidation and Conformational Details via X-ray Crystallography

The definitive determination of the three-dimensional structure and absolute stereochemistry of 2-oxaspiro[3.3]heptane derivatives is most reliably achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

The data obtained from X-ray crystallography is crucial for understanding structure-activity relationships in drug design and for validating computational models of these molecules. The table below presents representative crystallographic data that could be expected for a derivative of a 2-oxaspiro[3.3]heptane system.

Table 2: Representative X-ray Crystallographic Data for a Spirocyclic System

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308
b (Å)10.9695
c (Å)14.7966
α (°)100.501
β (°)98.618
γ (°)103.818
Volume (ų)900.07

Note: The data in this table is representative of a spirocyclic system and is provided for illustrative purposes.

Applications in Chemical Biology and Medicinal Chemistry As a Molecular Scaffold

Bioisosteric Potential of the 2-Oxaspiro[3.3]heptane Core

The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical and chemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug design. The 2-oxaspiro[3.3]heptane core has emerged as a versatile bioisostere for several common structural motifs found in bioactive molecules, offering the potential to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Mimicry of Gem-Dimethyl Groups

The 3,3-disubstituted oxetane (B1205548) portion of the 2-oxaspiro[3.3]heptane scaffold can serve as a bioisosteric replacement for the gem-dimethyl group. nih.gov This substitution can lead to improved metabolic stability and solubility while maintaining or enhancing biological activity. The replacement of a gem-dimethyl group with the oxetane can also increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a characteristic often associated with successful clinical candidates. nih.gov

Original MoietyBioisosteric ReplacementPotential Advantages
gem-Dimethyl Group3,3-Disubstituted Oxetane (within the 2-Oxaspiro[3.3]heptane core)Improved metabolic stability, enhanced solubility, increased Fsp³ character. nih.gov

Equivalence to Carbonyl Groups

In certain molecular contexts, the oxetane ring of the 2-oxaspiro[3.3]heptane scaffold can act as a bioisostere for a carbonyl group. nih.gov This replacement can be particularly advantageous in eliminating potential liabilities associated with the electrophilic nature of ketones, such as unwanted reactions with biological nucleophiles. Studies comparing 3,3-diaryloxetanes to diaryl ketones have shown that the oxetane derivatives can exhibit similar physicochemical properties with potentially improved metabolic stability. nih.gov

Original MoietyBioisosteric ReplacementPotential Advantages
Carbonyl GroupOxetane Ring (within the 2-Oxaspiro[3.3]heptane core)Reduced electrophilicity, potentially improved metabolic stability. nih.gov

Bioisosterism for Nitrogen-Containing Cyclic Amines

The 2-Oxaspiro[3.3]heptan-5-amine scaffold and its aza-analogs have shown significant promise as bioisosteres for common saturated nitrogen heterocycles like piperidine (B6355638), morpholine (B109124), and piperazine (B1678402). These heterocycles are prevalent in FDA-approved drugs but can be susceptible to metabolic degradation. The rigid spirocyclic framework offers a strategy to improve metabolic stability and fine-tune physicochemical properties. enamine.netuniv.kiev.ua

The 2-azaspiro[3.3]heptane moiety, a close analog of this compound, was first proposed as a piperidine bioisostere in 2010. enamine.netuniv.kiev.ua This substitution can lead to compounds with improved solubility and reduced metabolic degradation. enamine.net More recently, 1-azaspiro[3.3]heptane has also been explored as a next-generation piperidine analog, demonstrating similar basicity, solubility, and lipophilicity, but with enhanced metabolic stability compared to the 2-aza isomer. enamine.netresearchgate.netresearchgate.net The incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine (B1668057) in place of the piperidine fragment resulted in a patent-free analog with high activity. researchgate.net

Original HeterocycleBioisosteric ReplacementKey Findings
Piperidine2-Azaspiro[3.3]heptaneImproved solubility and reduced metabolic degradation. enamine.netuniv.kiev.ua
Piperidine1-Azaspiro[3.3]heptaneSimilar basicity, solubility, and lipophilicity with improved metabolic stability. enamine.netresearchgate.netresearchgate.net

The 2-oxa-6-azaspiro[3.3]heptane scaffold, which is structurally very similar to this compound, has been successfully employed as a bioisostere for morpholine. rsc.org In the development of MCHr1 antagonists, replacing a morpholine ring with 2-oxa-6-azaspiro[3.3]heptane in a lead compound led to the discovery of AZD1979, a drug candidate with significantly higher basicity and lower lipophilicity, without detrimental effects on permeability or hERG inhibition. nih.gov

Original HeterocycleBioisosteric ReplacementImpact on Properties
Morpholine2-Oxa-6-azaspiro[3.3]heptaneIncreased basicity, lower lipophilicity, maintained permeability, and no hERG inhibition. nih.gov

Strained spiro heterocycles such as 2,6-diazaspiro[3.3]heptane and the novel 1-oxa-2,6-diazaspiro[3.3]heptane have been investigated as piperazine bioisosteres. nih.govuniba.it The replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane scaffold generally leads to a decrease in lipophilicity. nih.gov Theoretical studies suggest that 1-oxa-2,6-diazaspiro[3.3]heptane can also act as a piperazine bioisostere, offering a new avenue for drug design. uniba.itresearchgate.net However, it is important to note that the increased distance between the nitrogen atoms and the 90° twist in the spiro-analogues may not always make them suitable replacements for piperazine, especially when the piperazine acts as a linker. nih.gov

Original HeterocycleBioisosteric ReplacementKey Considerations
Piperazine2,6-Diazaspiro[3.3]heptaneReduces lipophilicity; alters N-N distance and geometry. nih.gov
Piperazine1-Oxa-2,6-diazaspiro[3.3]heptaneNovel potential bioisostere with altered physicochemical properties. uniba.itresearchgate.net

Alternatives to Unstable 1,3-Heteroatom-Substituted Cyclohexanes

In drug discovery, certain structural motifs, while theoretically attractive, are often sidelined due to inherent instability. One such class of molecules is 1,3-heteroatom-substituted cyclohexanes. The introduction of heteroatoms at the 1 and 3 positions can lead to conformational instability, making their synthesis and application in drug candidates challenging.

The development of rigid spirocyclic systems, such as the 2-oxaspiro[3.3]heptane core, provides a robust solution to this problem. researchgate.net These spiro[3.3]heptane frameworks serve as stable structural surrogates for the less stable cyclohexane (B81311) rings. researchgate.net The heightened metabolic stability of the spirocyclic structure allows for the successful incorporation of the desired 1,3-substitution pattern into drug scaffolds, a feat that was previously difficult to achieve with traditional cycloalkanes. researchgate.net This makes this compound and related compounds valuable alternatives that were previously underrepresented in medicinal chemistry. researchgate.net

Design Principles for Bioactive Molecules Incorporating the Scaffold

The incorporation of the this compound scaffold into bioactive molecules is guided by several key design principles aimed at optimizing therapeutic potential.

Influence on Conformational Landscape and Target Specificity

A significant advantage of the spiro[3.3]heptane framework is its inherent rigidity and limited conformational freedom. researchgate.netresearchgate.net Unlike more flexible aliphatic rings, the spirocyclic system has a well-defined and predictable three-dimensional geometry. researchgate.net This conformational restriction is a crucial attribute in drug design, as it reduces the entropic penalty upon binding to a biological target. The predictable vectorization of substituents on the scaffold allows for a more precise and selective interaction with the target protein's binding site, potentially leading to increased potency and reduced off-target effects. researchgate.net

Enhancement of Drug-likeness (e.g., solubility, metabolic stability)

Spirocyclic N-heterocycles are recognized for conferring improved physicochemical properties compared to their monocyclic counterparts. researchgate.netresearchgate.net The introduction of the 2-oxaspiro[3.3]heptane motif can enhance key "drug-like" qualities. Specifically, these scaffolds can lead to improved metabolic resistance. researchgate.net The strained spirocyclic core is less susceptible to metabolic degradation compared to more conventional ring systems. researchgate.net Furthermore, the inclusion of heteroatoms in a non-planar arrangement can improve properties such as aqueous solubility, a critical factor for drug absorption and distribution.

Contribution to Three-Dimensionality for Improved Biological Activity

Modern drug discovery endeavors to "escape from flatland"—the predominance of planar, aromatic structures in compound libraries. researchgate.net The this compound scaffold is intrinsically three-dimensional, providing a rigid framework to orient substituents in a defined spatial arrangement. researchgate.net This increased 3D character is widely held to be beneficial for biological activity. nih.gov By providing access to novel chemical space, these scaffolds can improve interactions with complex protein binding sites, leading to enhanced biological activity. The rigidity of the scaffold ensures that the molecule maintains its three-dimensional shape, which is a key consideration for designing compounds with improved topological properties. nih.gov

Table 1: Key Design Attributes of the 2-Oxaspiro[3.3]heptane Scaffold

AttributeDescriptionBenefit in Drug Design
Structural Rigidity The fused four-membered rings create a conformationally constrained system. researchgate.netresearchgate.netReduces entropic loss upon binding; allows for predictable orientation of substituents. researchgate.net
Three-Dimensionality Possesses an inherent, non-planar 3D structure. researchgate.netFacilitates better interaction with complex biological targets and helps "escape flatland". researchgate.netnih.gov
Metabolic Stability The spirocyclic core is more resistant to metabolic degradation than some traditional rings. researchgate.netIncreases in vivo half-life and overall drug exposure.
Physicochemical Properties Can improve properties like aqueous solubility compared to carbocyclic analogs. researchgate.netEnhances drug-likeness, aiding absorption and distribution. researchgate.net
Bioisosteric Replacement Serves as a stable surrogate for unstable motifs like 1,3-heteroatom-substituted cyclohexanes. researchgate.netExpands accessible chemical space for novel drug candidates. researchgate.net

Role as Building Blocks in Drug Discovery Campaigns

The unique structural and chemical properties of this compound make it a highly valuable component in the synthesis of new chemical entities.

Scaffolds for the Development of Novel Therapeutic Agents

The 2-oxaspiro[3.3]heptane core and its derivatives are considered privileged building blocks in medicinal chemistry. researchgate.netnih.govacs.org Their utility stems from the ability to construct novel molecular frameworks with desirable properties. nih.gov Synthetic chemists have developed expedient routes to access these scaffolds, enabling their incorporation into compound libraries for high-throughput screening. nih.govacs.org By using this amine as a starting point, a multitude of derivatives can be generated, each carrying different functional groups ("exit vectors") for probing interactions with various biological targets. nih.govacs.org The use of such innovative scaffolds is significant for the design and discovery of the next generation of therapeutic agents. nih.govacs.orgnih.gov

Utility as Protein Degrader Building Blocks

The field of targeted protein degradation has opened up new avenues for therapeutic intervention, and the design of effective protein degrader molecules, such as Proteolysis Targeting Chimeras (PROTACs), is a key area of research. These bifunctional molecules require linkers and scaffolds that can optimally position a target protein and an E3 ligase for ubiquitination and subsequent degradation. The rigid, three-dimensional structure of spiro[3.3]heptane derivatives makes them attractive components for the construction of PROTACs.

While direct research on this compound in PROTACs is still emerging, the utility of closely related spirocyclic amines as building blocks is documented. For instance, a derivative of the analogous 2-azaspiro[3.3]heptane has been incorporated into ligand-linker conjugates for the synthesis of degraders. Specifically, 5-((2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrazine-2-carboxylic acid has been listed as a building block for creating libraries of PROTACs, highlighting the suitability of this spirocyclic core in a modular approach to degrader synthesis. sigmaaldrich.com The defined exit vectors and conformational rigidity of the spiro[3.3]heptane framework can help in the rational design of PROTACs with improved pharmacological properties. The incorporation of the oxetane ring in this compound can further influence properties such as solubility and metabolic stability, making it a valuable scaffold for this therapeutic modality.

The general principle of PROTAC design involves three key components: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker to connect them. The spirocyclic amine can be a crucial part of the linker or be attached to the protein-of-interest ligand, providing a well-defined three-dimensional structure that can facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Potential Neuroprotective Effects of Related Amine Derivatives

The search for new treatments for neurodegenerative diseases is a critical area of medicinal chemistry. Research into the neuroprotective effects of novel chemical entities has identified scaffolds that can promote neuronal survival and function. While direct studies on the neuroprotective effects of this compound are not yet published, research on structurally related spiro-oxetane compounds has shown significant promise.

A study on a 2-oxa-spiro[5.4]decane scaffold, which also contains an oxetane ring within a spirocyclic system, demonstrated notable neurotrophic, neurogenic, and anti-neuroinflammatory activities. nih.gov This related compound was found to be a potent and versatile agent, exhibiting enhanced neurotrophic and neurogenic actions in various models and showing robust neuroprotection in a mouse model of acute cerebral stroke. nih.gov The observed effects were linked to the activation of the TrkB-PI3K-AKT-CREB pathway, a key signaling cascade involved in neuronal survival and plasticity. nih.gov Furthermore, the compound displayed anti-neuroinflammatory properties by reducing the levels of pro-inflammatory cytokines. nih.gov

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reaction mechanisms involved in the synthesis of oxetane-containing spirocycles. The formation of the 2-oxaspiro[3.3]heptane core often involves a [2+2] photocycloaddition, known as the Paternò-Büchi reaction. acs.orgacs.org

Computational studies on similar systems suggest that this reaction typically proceeds through a stepwise mechanism on a triplet potential energy surface. acs.orgacs.org Upon photoexcitation, the reaction is believed to initiate via the formation of a 1,4-diradical intermediate. acs.orgacs.org DFT calculations are instrumental in mapping the potential energy surface of this process, identifying transition states, and determining the activation barriers for each step. For the formation of the 2-oxaspiro[3.3]heptane skeleton, a generalized reaction coordinate can be proposed, as outlined in the table below.

Reaction Step Description Computational Insights from DFT
1. Photoexcitation A carbonyl compound is excited to its triplet state.Calculation of vertical excitation energies to identify the relevant excited states.
2. Intermediate Formation The excited carbonyl compound reacts with an alkene to form a 1,4-diradical intermediate.Optimization of the geometry of the diradical intermediate and calculation of its relative energy.
3. Ring Closure The diradical intermediate undergoes ring closure to form the oxetane (B1205548) ring.Location of the transition state for ring closure and calculation of the associated energy barrier.
4. Product Formation The final 2-oxaspiro[3.3]heptane product is formed.Calculation of the overall reaction energy to determine the thermodynamic favorability.

These calculations provide crucial insights into the factors that control the efficiency and selectivity of the synthesis of these valuable spirocyclic compounds.

Theoretical Investigations of Bioisosteric Properties and Conformational Behavior

The spiro[3.3]heptane scaffold is recognized as a non-collinear bioisostere of benzene, offering a three-dimensional alternative to flat aromatic rings in drug design. nih.govresearchgate.netchemrxiv.org The introduction of heteroatoms, as in 2-Oxaspiro[3.3]heptan-5-amine, further expands its utility, positioning it as a potential bioisostere for saturated heterocycles like piperidine (B6355638) and piperazine (B1678402). rsc.orguniv.kiev.ua

Theoretical studies play a pivotal role in understanding the conformational preferences and bioisosteric potential of this molecule. Key properties that are investigated computationally include:

Conformational Rigidity: The spirocyclic nature of the core imparts significant rigidity, which is a desirable trait in drug design for improving target selectivity and reducing off-target effects. rsc.orgrsc.org

Vectorial Properties: The defined exit vectors of the substituents on the spiro[3.3]heptane ring allow for precise positioning of functional groups in three-dimensional space, which is critical for optimizing interactions with biological targets. rsc.org

Physicochemical Properties: Computational methods can predict key properties such as lipophilicity and aqueous solubility, which are important for the drug-likeness of a molecule. The replacement of a carbocyclic core with a heteroatom-containing spirocycle can influence these properties. rsc.org

The conformational landscape of this compound is expected to be relatively simple due to the rigidity of the bicyclic system. The primary degrees of freedom would be associated with the orientation of the amine substituent.

Property Significance in Bioisosterism Theoretical Investigation Method
Molecular Shape Mimicking the spatial arrangement of functional groups in known bioactive molecules.Molecular mechanics and quantum mechanics geometry optimization.
Electrostatic Potential Matching the electronic properties of the parent scaffold to ensure similar non-covalent interactions.Calculation of electrostatic potential maps using DFT.
Lipophilicity (logP) Influencing the absorption, distribution, metabolism, and excretion (ADME) profile.Quantitative Structure-Property Relationship (QSPR) models based on calculated molecular descriptors.

Elucidation of Reaction Pathways and Selectivity (e.g., Photocycloaddition)

The synthesis of 2-oxaspiro[3.3]heptanes via photocycloaddition presents interesting questions of selectivity, which can be addressed through computational studies. nih.gov The reaction can potentially yield different regio- and stereoisomers, and understanding the factors that govern this selectivity is crucial for developing efficient synthetic routes.

DFT calculations can be employed to model the different possible reaction pathways and predict the most likely outcome. acs.org For instance, in the context of the Paternò-Büchi reaction, the initial attack of the excited carbonyl on the alkene can occur at two different positions, leading to two different diradical intermediates. The relative energies of these intermediates and the barriers to their formation and subsequent ring closure will determine the regioselectivity of the reaction.

Furthermore, the stereoselectivity of the reaction can be rationalized by examining the approach of the reactants and the conformational preferences of the transition states. The presence of substituents on either the carbonyl compound or the alkene can introduce steric and electronic biases that favor the formation of one stereoisomer over another.

In addition to the forward reaction, the possibility of a retro-Paternò-Büchi reaction, or photocycloreversion, can also be investigated computationally. acs.org This process involves the cleavage of the oxetane ring to regenerate the starting carbonyl and alkene. acs.org Understanding the conditions under which this reverse reaction occurs is important for optimizing the yield of the desired spirocyclic product. acs.org

Selectivity Aspect Computational Approach Key Determinants
Regioselectivity Comparison of the energies of competing transition states leading to different regioisomeric intermediates.Stability of the resulting diradical intermediates, influenced by electronic and steric factors.
Stereoselectivity Analysis of the geometries and energies of diastereomeric transition states.Steric hindrance, facial selectivity in the approach of reactants.
Chemoselectivity Evaluation of competing reaction pathways, such as cycloaddition versus other photochemical processes.Relative activation barriers of the different possible reaction channels.

Advanced Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Oxaspiro[3.3]heptan-5-amine would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The protons on the oxetane (B1205548) ring are expected to appear at a different chemical shift compared to those on the cyclobutane (B1203170) ring due to the influence of the adjacent oxygen atom. The methine proton attached to the same carbon as the amine group (CH-NH₂) would likely appear as a multiplet. The protons of the primary amine group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, a specific number of signals corresponding to each unique carbon atom is expected. The spiro carbon, being a quaternary carbon bonded to four other carbons, would have a characteristic chemical shift. The carbons of the oxetane ring, particularly those adjacent to the oxygen atom, would be shifted downfield. The carbon atom bearing the amine group would also show a characteristic chemical shift.

No specific, publicly available ¹H or ¹³C NMR data for this compound has been identified in the surveyed literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for its primary amine and ether functional groups. Key expected vibrational modes include:

N-H Stretching: As a primary amine, two distinct N-H stretching bands are anticipated in the region of 3200-3500 cm⁻¹.

N-H Bending: An N-H bending (scissoring) vibration is expected to appear near 1600 cm⁻¹.

C-O-C Stretching: A strong absorption band corresponding to the C-O-C stretching of the oxetane ring would likely be observed in the fingerprint region, typically around 1100-1000 cm⁻¹.

C-N Stretching: The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclobutane and oxetane rings would be observed just below 3000 cm⁻¹.

The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
Primary AmineN-H Stretch3200-3500 (two bands)
Primary AmineN-H Bend~1600
Ether (Oxetane)C-O-C Stretch~1100-1000
AmineC-N Stretch1250-1020
AlkaneC-H Stretch<3000

Specific experimental IR spectra for this compound are not available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound (molecular formula C₆H₁₁NO), the molecular weight is 113.16 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z of 113. Under certain conditions, such as electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at an m/z of 114.

The following table shows predicted mass spectrometry data for adducts of the isomeric 2-Oxaspiro[3.3]heptan-6-amine. researchgate.net

Adductm/z (Predicted)
[M+H]⁺114.09134
[M+Na]⁺136.07328
[M-H]⁻112.07678
[M+NH₄]⁺131.11788
[M+K]⁺152.04722

It is important to note that this data is for a constitutional isomer and may differ from the experimental data for this compound.

X-ray Diffraction for Solid-State Structural Analysis

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its spirocyclic structure, including the puckering of the cyclobutane and oxetane rings and the relative stereochemistry of the amine group. This technique is considered the gold standard for structural elucidation.

There are no publicly available X-ray diffraction studies for this compound reported in the scientific literature. The synthesis and structural analysis of related azaspiro[3.3]heptanes have been reported, providing insights into the conformational details of such spirocyclic systems. researchgate.net

Future Research Directions and Unaddressed Challenges

Development of More Efficient, Sustainable, and Diverse Synthetic Routes

Current synthetic strategies for 2-Oxaspiro[3.3]heptan-5-amine and its analogs, while effective, present opportunities for improvement in terms of efficiency, sustainability, and diversity. A recently developed two-step, protecting-group-free synthesis of a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, highlights a move towards more practical and scalable processes. nih.gov This method, which utilizes a hydroxide-facilitated alkylation, has been demonstrated at a 100-gram scale with high yield and purity. nih.gov

Future efforts should focus on expanding upon these principles to develop a wider array of synthetic methodologies. Key goals include:

Avoiding protecting groups: Protecting-group-free synthesis simplifies procedures and lowers costs. nih.gov

Utilizing readily available starting materials: Employing inexpensive and commercially abundant starting materials is essential for large-scale production.

Exploring green chemistry principles: The integration of biocatalysis, flow chemistry, and the use of environmentally benign solvents and reagents will be critical for developing sustainable synthetic routes.

A scalable, linear six-step process has been reported for accessing a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which serves as a platform for further functionalization. researchgate.net This approach, starting from 3-oxocyclobutane-1-carboxylic acid, demonstrates the potential for creating diverse derivatives. researchgate.net

Exploration of Novel Functionalization Strategies and Chemoselectivity

The ability to selectively introduce functional groups onto the this compound scaffold is paramount for fine-tuning its properties for specific applications. The development of novel functionalization strategies that offer high chemoselectivity is a significant area for future research. This includes exploring reactions that can differentiate between the various reactive sites within the molecule.

Research into the functionalization of related azaspiro[3.3]heptane derivatives has shown that diverse functional groups can be incorporated, allowing for versatile applications in bioactive compounds. univ.kiev.ua These approaches have yielded multi-gram quantities of desired compounds with good yields, indicating their potential applicability to the this compound system. univ.kiev.ua

Future research should aim to:

Develop new catalytic systems for selective C-H activation and functionalization.

Investigate the use of photochemical and electrochemical methods for novel transformations.

Explore enzymatic catalysis for highly selective modifications.

Deeper Understanding of Structure-Reactivity Relationships in Complex Systems

A thorough understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is essential for predicting its behavior in complex chemical systems. The rigid, spirocyclic nature of this compound imparts unique conformational constraints that influence its interactions with other molecules.

Computational modeling and experimental studies are needed to elucidate the following:

The influence of ring strain on reaction kinetics and thermodynamics.

The effect of substituents on the conformation and reactivity of the spirocyclic core.

The role of the oxetane (B1205548) and amine functionalities in directing chemical reactions.

By gaining a deeper understanding of these structure-reactivity relationships, chemists can more effectively design and synthesize novel derivatives with desired properties.

Expanding the Scope of Bioisosteric Applications and Scaffold Derivatization

The 2-Oxaspiro[3.3]heptane motif has been recognized as a valuable bioisostere for various cyclic structures commonly found in bioactive molecules. tcichemicals.com Bioisosteric replacement is a powerful strategy in drug design to improve the pharmacological properties of a lead compound. univ.kiev.ua The spirocyclic nature of this compound offers a three-dimensional alternative to planar aromatic rings, which can lead to improved metabolic stability and other desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. univ.kiev.uachemenu.com

Future research in this area should focus on:

Systematically exploring the replacement of other common heterocycles with the 2-Oxaspiro[3.3]heptane core in known drug molecules.

Synthesizing and evaluating a diverse library of this compound derivatives to expand the range of available bioisosteric replacements.

Investigating the use of this scaffold in novel therapeutic areas beyond its current applications.

The synthesis of various functionalized derivatives of related spirocyclic systems has already demonstrated the potential for creating a wide range of building blocks for drug discovery. univ.kiev.uauniv.kiev.ua

Integration of Computational Design with Experimental Synthesis for Novel Derivatives

The synergy between computational chemistry and experimental synthesis offers a powerful approach for the rational design of novel this compound derivatives with tailored properties. In silico methods can be used to predict the biological activity, physicochemical properties, and synthetic accessibility of virtual compounds, thereby guiding experimental efforts towards the most promising candidates.

Future research should leverage this integrated approach to:

Develop and validate computational models that can accurately predict the properties of this compound derivatives.

Use virtual screening techniques to identify promising new drug candidates based on this scaffold.

Employ computational methods to guide the optimization of synthetic routes and reaction conditions.

The generation of virtual compound libraries has already been used to assess the potential of related spiro[3.3]heptane-derived building blocks in drug discovery. researchgate.net

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